

# An In-depth Technical Guide to the Chemical Structure and Synthesis of Flurpiridaz

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Flurpiridaz**, a pyridaben analog, is a novel radiopharmaceutical agent designed for myocardial perfusion imaging (MPI) using positron emission tomography (PET). Labeled with fluorine-18 ([18F]**Flurpiridaz**), it exhibits high affinity for mitochondrial complex I (MC-I), enabling the visualization and quantification of myocardial blood flow. This technical guide provides a comprehensive overview of the chemical structure of **Flurpiridaz** and a detailed account of its synthesis, including the multi-step preparation of its precursor and the subsequent automated radiolabeling process. Experimental protocols, quantitative data, and visual representations of the synthetic and biological pathways are presented to facilitate a deeper understanding for researchers and professionals in drug development.

# **Chemical Structure and Properties**

**Flurpiridaz** is a derivative of pyridaben, a known inhibitor of mitochondrial complex I. The non-radiolabeled form of **Flurpiridaz** has the chemical name 2-tert-butyl-4-chloro-5-[[4-(2-fluoroethoxymethyl)phenyl]methoxy]pyridazin-3-one. The fluorine-18 labeled version, [¹8F]**Flurpiridaz**, is the active agent in the diagnostic product Flyrcado™.



Property	Value
IUPAC Name	2-tert-butyl-4-chloro-5-({4-[(2- [¹8F]fluoroethoxy)methyl]phenyl}methoxy)pyrida zin-3(2H)-one
CAS Number	863887-89-2
Molecular Formula	C18H22Cl[ <sup>18</sup> F]N2O3
Molecular Weight	Approximately 367.8 g/mol
SMILES String	CC(C) (C)N1N=CC(OCC2=CC=C(COCC[18F])C=C2)= C(Cl)C1=O
Mechanism of Action	Inhibition of NADH:ubiquinone oxidoreductase (Mitochondrial Complex I)

#### **Synthesis of Flurpiridaz**

The synthesis of [18F]**Flurpiridaz** is a two-stage process involving the multi-step synthesis of a tosylate precursor followed by a rapid, automated radiolabeling step with [18F]fluoride.

#### **Synthesis of the Tosylate Precursor**

The synthesis of the tosylate precursor, 2-(4-((1-tert-Butyl-5-chloro-6-oxo-1,6-dihydropyridazine-4-yloxy)methyl)benzyloxy)ethyl-4-methylbenzensulfonate, is achieved through a multi-step sequence starting from mucochloric acid.[1]

Experimental Protocol: Synthesis of the Tosylate Precursor[1]

- Step 1: Synthesis of 2-tert-butyl-4,5-dichloropyridazin-3(2H)-one.
  - To a mixture of mucochloric acid (1.18 g, 6.98 mmol) and Na₂CO₃ (0.33 g, 3.11 mmol) in 15 ml of distilled water, add tert-butylhydrazine hydrochloride (0.86 g, 6.90 mmol) in an ice-water bath.
  - Stir the reaction mixture for approximately 4 hours.



- The resulting white precipitate is filtered, washed with water, and dried under reduced vacuum.
- Subsequent Steps: The dichloropyridazinone intermediate undergoes a series of reactions, including etherification and tosylation, to yield the final precursor. A detailed, step-by-step protocol for these subsequent transformations can be found in the work by Eryilmaz and Kilbas (2022).[1]

The overall yield for the multi-step synthesis of the precursor is approximately 35%.[1]

### Automated Radiosynthesis of [18F]Flurpiridaz

The radiolabeling of the tosylate precursor with [18F]fluoride is performed using an automated synthesis module, such as the Modular Lab-PharmTracer, to ensure a sterile and efficient process.[1]

Experimental Protocol: Automated Radiosynthesis of [18F]Flurpiridaz[1]

- [18F]Fluoride Trapping: The cyclotron-produced [18F]fluoride is trapped on a QMA (quaternary methylammonium) anion-exchange cartridge.
- Elution: The trapped [18F]fluoride is eluted from the cartridge into the reaction vessel using a solution of a phase-transfer catalyst, such as Kryptofix 2.2.2./K<sub>2</sub>CO<sub>3</sub> or tetrabutylammonium bicarbonate (TBA-HCO<sub>3</sub>).
- Azeotropic Drying: The solvent is removed by azeotropic distillation with acetonitrile to ensure anhydrous conditions for the nucleophilic substitution reaction.
- Radiolabeling Reaction: The tosylate precursor (10 mg) dissolved in anhydrous acetonitrile (2 mL) is added to the dried [18F]fluoride complex. The reaction mixture is heated at 95°C for 10 minutes to facilitate the nucleophilic substitution of the tosylate group with [18F]fluoride.
- Purification: The crude reaction mixture is purified using solid-phase extraction (SPE) cartridges, typically a tC18 Plus Long Cartridge followed by an Alumina N Plus Light Cartridge, to remove unreacted [18F]fluoride and other impurities. This method avoids the need for preparative HPLC.



• Formulation: The purified [18F]**Flurpiridaz** is formulated in a solution containing 7-8% ethanol and 50 mg/ml of ascorbic acid for stabilization.

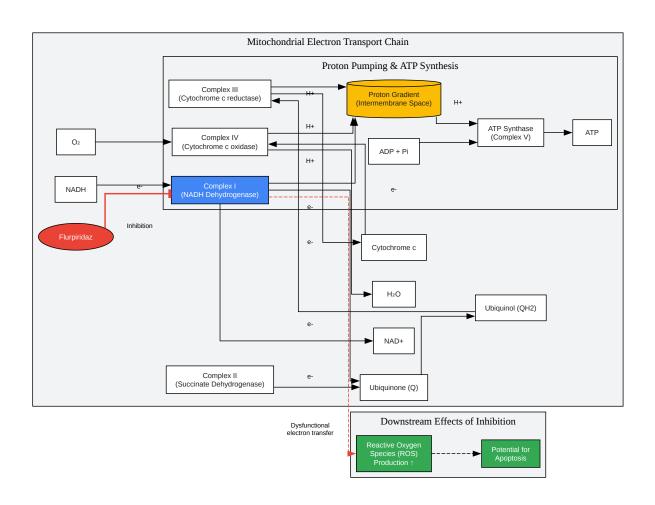
Quantitative Data for Automated Synthesis[1]

Parameter	Value
Radiochemical Yield	55–65% (decay-corrected)
Radiochemical Purity	> 98%
Total Synthesis Time	Approximately 50 minutes

#### **Mechanism of Action and Signaling Pathway**

**Flurpiridaz** functions by inhibiting the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). This high-affinity binding leads to the accumulation and retention of the radiotracer in metabolically active myocardial cells, which are rich in mitochondria.[2] The inhibition of Complex I disrupts the electron flow, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS).





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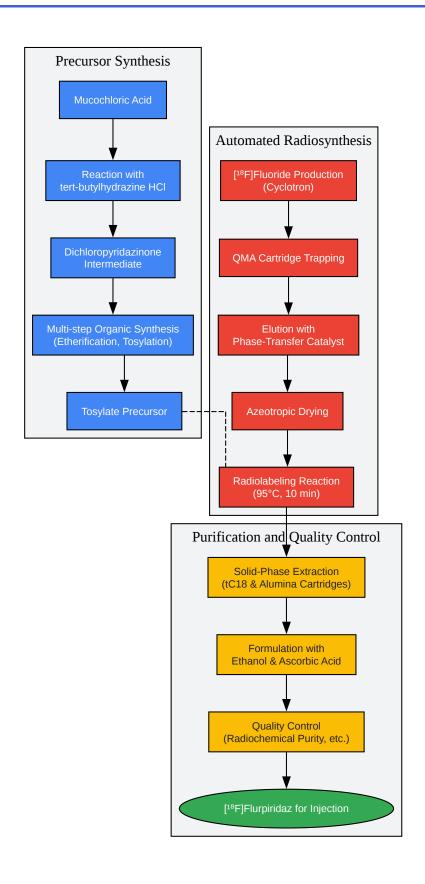
Caption: Inhibition of Mitochondrial Complex I by Flurpiridaz.



## **Experimental Workflows**

The overall process from precursor synthesis to the final formulated product for injection involves a series of well-defined steps.





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#### References

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